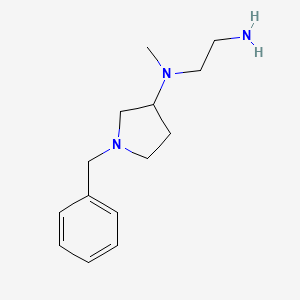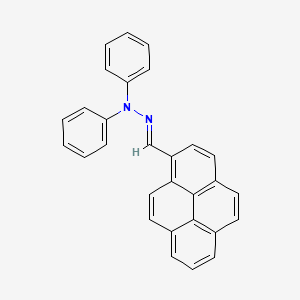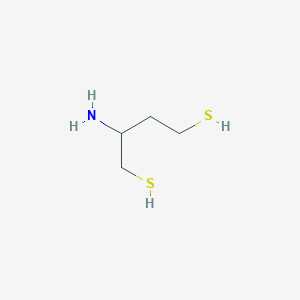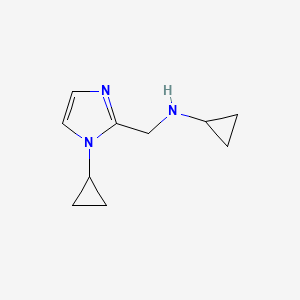
N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine is a compound that features a cyclopropyl group attached to an imidazole ring, which is further connected to another cyclopropanamine group. This compound is part of the imidazole family, known for its diverse chemical and biological properties . Imidazole derivatives are widely studied due to their potential therapeutic applications, including antibacterial, antifungal, and anticancer activities .
Preparation Methods
One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The cyclopropyl groups can be introduced through various alkylation reactions using cyclopropyl halides under basic conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine undergoes several types of chemical reactions:
Scientific Research Applications
N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine involves its interaction with biological targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity . Additionally, the compound can interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells .
Comparison with Similar Compounds
N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine can be compared with other imidazole derivatives:
N-methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine: This compound has a similar structure but lacks the cyclopropyl groups, resulting in different chemical properties.
N-cyclopropyl-N-((1-difluoromethyl-1H-imidazol-2-yl)methyl)amine: This derivative contains a difluoromethyl group, which can enhance its biological activity.
The uniqueness of this compound lies in its dual cyclopropyl groups, which can influence its reactivity and biological interactions.
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
N-[(1-cyclopropylimidazol-2-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C10H15N3/c1-2-8(1)12-7-10-11-5-6-13(10)9-3-4-9/h5-6,8-9,12H,1-4,7H2 |
InChI Key |
WISYKHRIIVOZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=NC=CN2C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


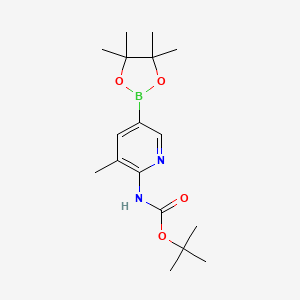
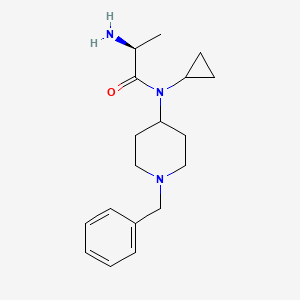
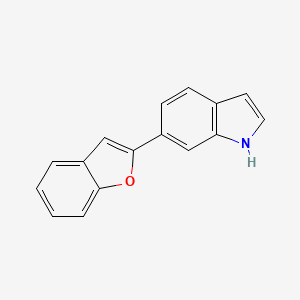


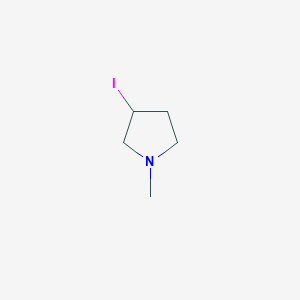
![1-tert-butyl-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15130715.png)
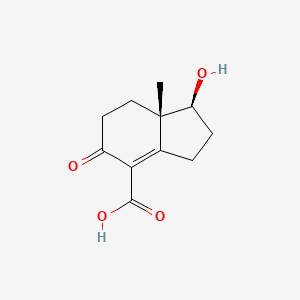
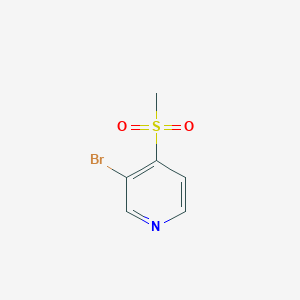
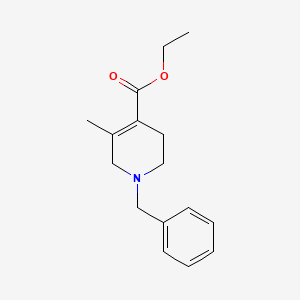
![1-Piperidin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid methylamide](/img/structure/B15130737.png)
